N-(4-Aminobenzyl)-4-methoxybenzamide
Description
N-(4-Aminobenzyl)-4-methoxybenzamide is a benzamide derivative characterized by a methoxy group at the para-position of the benzamide ring and an aminobenzyl substituent. These compounds share a common benzamide backbone but differ in substituents, which significantly influence their chemical behavior and applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C15H16N2O2 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
N-[(4-aminophenyl)methyl]-4-methoxybenzamide |
InChI |
InChI=1S/C15H16N2O2/c1-19-14-8-4-12(5-9-14)15(18)17-10-11-2-6-13(16)7-3-11/h2-9H,10,16H2,1H3,(H,17,18) |
InChI Key |
BJLLRZQWRKRASA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (e.g., methoxy, amino) improve solubility and interaction with biological targets, while electron-withdrawing groups (e.g., nitro, bromo) enhance stability and alter crystallinity .
- Bulky substituents like tert-butyl or bromo groups influence molecular packing, as seen in crystallographic studies of 4MNB, which exhibits two molecules per asymmetric unit .
Key Observations :
- Amide bond formation via acid chlorides and amines is a common strategy, often requiring low temperatures to minimize side reactions .
- Reductive amination or nitro-group reduction is critical for introducing amino substituents .
Stability and Reactivity
- pH Stability: Conjugates of N-(6-aminohexyl)-4-methoxybenzamide with oligonucleotides show pH-dependent stability. At pH 4.5, ~80% degradation occurs within 24 hours due to phosphoramide bond hydrolysis, whereas stability improves at pH 6.0 (<20% degradation) .
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